Enantiomeric Purity and Chiral Control: A Critical Advantage Over Racemic Piperidine-Pyridine Mixtures
The (R)-enantiomer of 4-Methyl-3-(piperidin-2-yl)pyridine (CAS 1213132-60-5) is available with a certified purity of ≥98%, as verified by HPLC and NMR batch analysis . In contrast, many closely related analogs, such as 3-methyl-5-(pyrrolidin-2-yl)pyridine (CAS 126741-11-5), are often supplied as racemic mixtures or at lower purity (95%) . This defined stereochemistry is essential for reproducible structure-activity relationship (SAR) studies, as the (S)-enantiomer can exhibit divergent biological activity [1].
| Evidence Dimension | Enantiomeric Purity (Standard Grade) |
|---|---|
| Target Compound Data | ≥98% ee (R)-enantiomer |
| Comparator Or Baseline | 3-Methyl-5-(pyrrolidin-2-yl)pyridine: 95% purity (racemic or unspecified) |
| Quantified Difference | ≥3% absolute purity advantage; chiral vs. achiral/racemic specification |
| Conditions | HPLC and NMR batch release testing per vendor datasheets |
Why This Matters
Procurement of a defined enantiomer ensures experimental consistency and avoids the confounding effects of racemic mixtures in biological assays.
- [1] The University of Liverpool. (2017). SYNTHETIC PROCESS. Patent Application US20170107222A1. Emphasizes importance of chiral substituted piperidine compounds. View Source
